molecular formula C9H6BrNO3 B1413269 2-Bromo-6-cyano-3-methoxybenzoic acid CAS No. 1805413-83-5

2-Bromo-6-cyano-3-methoxybenzoic acid

Cat. No.: B1413269
CAS No.: 1805413-83-5
M. Wt: 256.05 g/mol
InChI Key: VHDXNRMXGQIWBU-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at position 2, a cyano group at position 6, and a methoxy group at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (bromo, cyano) and electron-donating (methoxy) substituents.

Properties

IUPAC Name

2-bromo-6-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-3-2-5(4-11)7(8(6)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDXNRMXGQIWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-methoxybenzoic acid to introduce the bromine atom at the 2-position. This is followed by a nitrile formation reaction to introduce the cyano group at the 6-position. The methoxy group is usually introduced via methylation of the corresponding hydroxybenzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-6-cyano-3-methoxybenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyano group can be reduced to an amine or further oxidized to a carboxylic acid under specific conditions.

    Esterification and Hydrolysis: The carboxylic acid group can form esters with alcohols or be hydrolyzed back to the acid form.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-amino-6-cyano-3-methoxybenzoic acid or 2-thio-6-cyano-3-methoxybenzoic acid.

    Reduction Products: 2-Bromo-6-aminomethyl-3-methoxybenzoic acid.

    Oxidation Products: 2-Bromo-6-carboxy-3-methoxybenzoic acid.

    Esterification Products: Methyl 2-bromo-6-cyano-3-methoxybenzoate.

Scientific Research Applications

2-Bromo-6-cyano-3-methoxybenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific pathways in diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Bromo-6-cyano-3-methoxybenzoic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-bromo-6-cyano-3-methoxybenzoic acid and related compounds, based on the available evidence.

Compound Molecular Formula Molecular Weight Substituents Hazard Statements Key Applications
2-Bromo-6-cyano-3-methoxybenzoic acid C₉H₆BrNO₃ ~280.06 (estimated) 2-Br, 6-CN, 3-OCH₃ Not reported Organic synthesis intermediates
2-Bromo-6-chloro-3-methoxybenzoic acid C₈H₆BrClO₃ 265.49 2-Br, 6-Cl, 3-OCH₃ H315, H319, H335 Pharmaceutical intermediates
3-Bromo-6-chloro-2-methoxybenzoic acid C₈H₆BrClO₃ 265.49 3-Br, 6-Cl, 2-OCH₃ H315, H319, H335 Chemical research reagents
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.04 4-Br, 3-CH₃ Not reported Catalysis and material science
3-Bromo-6-methoxy-2-methylbenzoic acid C₉H₉BrO₃ 257.07 3-Br, 6-OCH₃, 2-CH₃ Not reported Synthetic precursor for APIs

Key Observations:

Substituent Effects on Reactivity: The cyano group in 2-bromo-6-cyano-3-methoxybenzoic acid is a stronger electron-withdrawing group compared to chloro or methyl substituents in analogs (e.g., 2-bromo-6-chloro-3-methoxybenzoic acid) . This may enhance its acidity and influence nucleophilic substitution reactions. The methoxy group at position 3 in the target compound likely increases solubility in polar solvents compared to non-polar substituents like methyl .

Safety Profile: Halogenated benzoic acids (e.g., 2-bromo-6-chloro-3-methoxybenzoic acid) exhibit hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) . The cyano group in the target compound could introduce additional toxicity risks (e.g., cyanide release under degradation), though specific data are lacking.

Synthetic Utility: Bromine and cyano groups are versatile handles for cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group interconversions, making the target compound valuable for constructing complex molecules .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-cyano-3-methoxybenzoic acid?

  • Methodology : A multi-step synthesis is typically employed. Begin with bromination of a methylbenzoic acid precursor using bromine (Br₂) in the presence of FeBr₃ as a catalyst . Subsequent methoxylation can be achieved via nucleophilic substitution (e.g., using NaOMe in methanol under reflux). The cyano group is introduced via a Rosenmund-von Braun reaction with CuCN or Pd-catalyzed cyanation . Purification involves recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • HPLC (>95% purity threshold) with a C18 column and UV detection at 254 nm.
  • 1H/13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyano carbon at ~δ 115 ppm).
  • FT-IR for functional groups (C≡N stretch at ~2200 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹) .

Q. What are the key stability considerations for handling this compound?

  • Methodology : Store at 2–8°C in a desiccator to prevent hydrolysis of the cyano group. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess decomposition pathways .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or cyanation be mitigated?

  • Methodology : Use directing groups or protective strategies. For example, the methoxy group acts as an ortho/para director during bromination, but steric hindrance from the cyano group may alter reactivity. Computational modeling (DFT) can predict substituent effects, while low-temperature reaction conditions (−20°C) reduce side-product formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodology : Re-examine reaction conditions for unintended substitutions or dimerization. For ambiguous NMR signals, use 2D-COSY or HSQC to assign coupling patterns. If impurities persist, optimize purification via preparative HPLC with a gradient elution (acetonitrile/0.1% TFA) .

Q. How can this compound be functionalized for use in bioactive molecule synthesis?

  • Methodology : The carboxylic acid group enables amide coupling (EDC/HOBt) with amines to generate prodrugs. The cyano group can be reduced to an amine (H₂/Pd-C) for further derivatization. For Suzuki-Miyaura cross-coupling, convert the bromine to a boronic ester using Pd(dppf)Cl₂ .

Q. What catalytic systems improve yield in coupling reactions involving this compound?

  • Methodology : For aryl-bromide cross-couplings, use Pd(PPh₃)₄ with SPhos ligand in toluene/EtOH (80°C, 12 h). For cyano group retention, ensure anhydrous conditions and degas solvents to prevent hydrolysis. Monitor via TLC (silica, 1:1 EtOAc/hexane) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-cyano-3-methoxybenzoic acid
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2-Bromo-6-cyano-3-methoxybenzoic acid

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